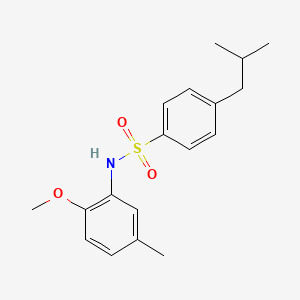
3-bromobenzyl N-benzoylglycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromobenzyl N-benzoylglycinate is a chemical compound that has been widely used in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mécanisme D'action
The mechanism of action of 3-bromobenzyl N-benzoylglycinate is through its interaction with GABA receptors. This compound binds to the receptor and prevents the binding of GABA, which is the natural ligand for these receptors. This results in a decrease in the activity of the receptor and a reduction in the inhibitory effect of GABA on the central nervous system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromobenzyl N-benzoylglycinate are primarily related to its interaction with GABA receptors. This compound has been found to have a potent inhibitory effect on the central nervous system, leading to sedation, anesthesia, and anticonvulsant effects. Additionally, 3-bromobenzyl N-benzoylglycinate has been found to have analgesic effects, making it a potential candidate for pain management.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-bromobenzyl N-benzoylglycinate in lab experiments is its potency and selectivity for GABA receptors. This allows researchers to study the function of these receptors in a highly specific manner. However, one of the limitations of using this compound is its potential toxicity and side effects, which must be carefully monitored in lab experiments.
Orientations Futures
There are several future directions for research involving 3-bromobenzyl N-benzoylglycinate. One potential direction is the development of new analogs of this compound with improved potency and selectivity for GABA receptors. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential for therapeutic applications.
Conclusion:
In conclusion, 3-bromobenzyl N-benzoylglycinate is a valuable tool for scientific research, particularly in the study of GABA receptors. This compound has a potent and selective inhibitory effect on the central nervous system, making it a potential candidate for pain management and other therapeutic applications. However, careful monitoring of toxicity and side effects is necessary in lab experiments involving this compound. Future research is needed to fully understand the potential of 3-bromobenzyl N-benzoylglycinate and to develop new analogs with improved properties.
Méthodes De Synthèse
The synthesis of 3-bromobenzyl N-benzoylglycinate is a multi-step process. The first step involves the reaction of 3-bromobenzyl chloride with sodium glycinate to form 3-bromobenzyl N-glycinate. This intermediate is then reacted with benzoyl chloride to form the final product, 3-bromobenzyl N-benzoylglycinate. The synthesis of this compound requires careful control of reaction conditions and purification steps to obtain a high yield and purity.
Applications De Recherche Scientifique
3-bromobenzyl N-benzoylglycinate has been used in various scientific research applications. One of the most significant applications of this compound is in the study of GABA receptors. GABA receptors are a type of ionotropic receptor that plays a critical role in the central nervous system. 3-bromobenzyl N-benzoylglycinate has been found to be a potent and selective antagonist of GABA receptors, making it a valuable tool for studying the function of these receptors.
Propriétés
IUPAC Name |
(3-bromophenyl)methyl 2-benzamidoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c17-14-8-4-5-12(9-14)11-21-15(19)10-18-16(20)13-6-2-1-3-7-13/h1-9H,10-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZAFETZFNNOCSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)OCC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24793389 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5684965.png)
![3-methyl-3-phenyl-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine](/img/structure/B5684968.png)


![3-{2-[4-(3,4-difluorobenzoyl)-1-piperidinyl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5684997.png)
![3-[1-(3,5-dichloro-4-methylbenzoyl)-4-piperidinyl]-1,3-oxazolidin-2-one](/img/structure/B5685000.png)
![(4aR*,7aS*)-1-ethyl-4-{3-[(4-fluorobenzyl)thio]propanoyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5685006.png)
![1-(4-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-oxoethyl}-2-thienyl)ethanone](/img/structure/B5685010.png)


![N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5685022.png)
![N-benzyl-2-[4-(dimethylamino)-6-oxopyridazin-1(6H)-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B5685031.png)
![1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B5685049.png)
![2-(3-fluorophenyl)-N-[(3S*,4S*)-4-methoxy-1-methylpyrrolidin-3-yl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5685060.png)